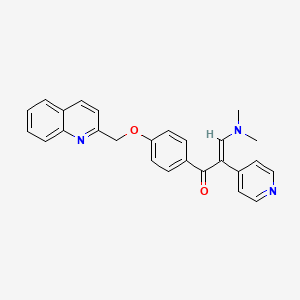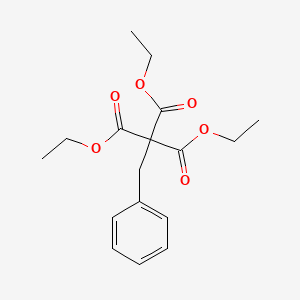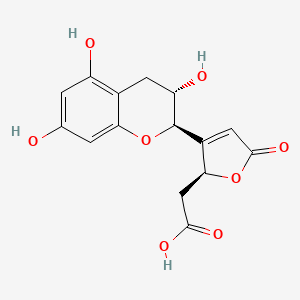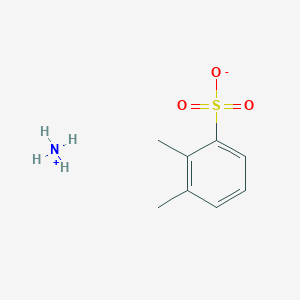
azanium;2,3-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanium;2,3-dimethylbenzenesulfonate is an organic compound that belongs to the class of benzenesulfonates. It is characterized by the presence of an azanium ion (NH4+) and a 2,3-dimethylbenzenesulfonate ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,3-dimethylbenzenesulfonate typically involves the reaction of 2,3-dimethylbenzenesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8H10SO3H+NH4OH→C8H10SO3NH4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
化学反応の分析
Types of Reactions
Azanium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonic acid derivatives.
科学的研究の応用
Azanium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
作用機序
The mechanism of action of azanium;2,3-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azanium ion (NH4+) can also play a role in the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
- Azanium;2,4-dimethylbenzenesulfonate
- Azanium;2,5-dimethylbenzenesulfonate
- Azanium;2,6-dimethylbenzenesulfonate
Uniqueness
Azanium;2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dimethylbenzenesulfonates.
特性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
azanium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
InChIキー |
MPYVAOBZGSNBFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


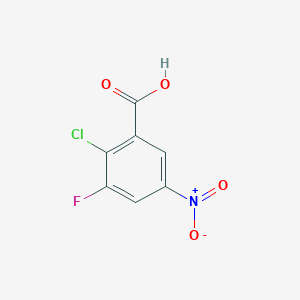
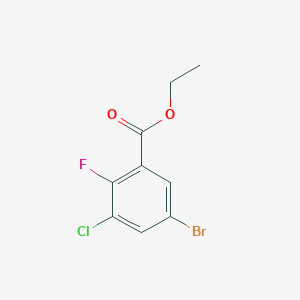
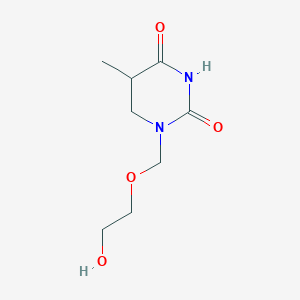
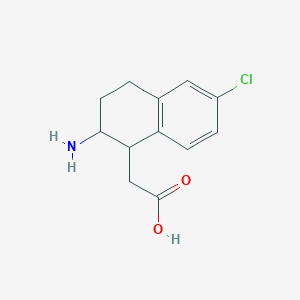
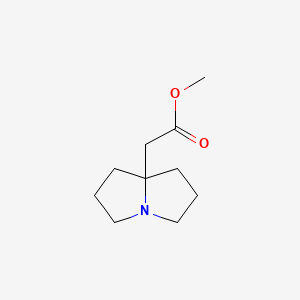
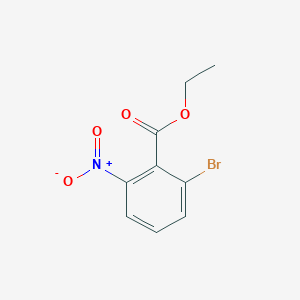
![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
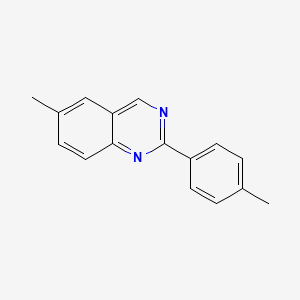
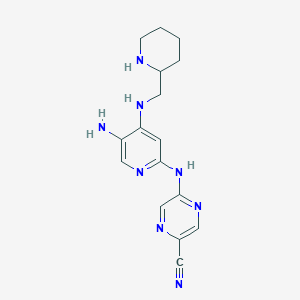
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
